molecular formula C14H11F3N4 B5632870 (1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine

(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine

Cat. No. B5632870
M. Wt: 292.26 g/mol
InChI Key: MWNMXFODLHSTMI-UHFFFAOYSA-N
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Description

Benzotriazole derivatives, including compounds similar to "(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine," are of significant interest in the field of organic chemistry due to their wide range of applications and properties. These compounds serve as crucial intermediates in the synthesis of more complex molecules, demonstrating varied biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzotriazole derivatives typically involves the coupling of carboxylic acids with primary amines in the presence of coupling reagents under mild conditions. For example, using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent allows for the efficient amidation and phenylhydrazation of carboxylic acids at room temperature, affording high yields of the desired products (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).

Molecular Structure Analysis

Molecular structure analysis of benzotriazole derivatives can be conducted through single crystal X-ray analysis, revealing insights into their electronic and spatial structure. Such analyses help in understanding the types of interactions that lead to the formation of crystal structures, including the role of hydrogen bonds and stacking interactions (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

Benzotriazole derivatives undergo a variety of chemical reactions, including photocatalytic properties and selective sorption of small hydrocarbons. For instance, metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand demonstrate interesting photocatalytic properties and highly selective adsorption of C2H2, CO2, and C2H4 over CH4, indicating their potential in gas separation and environmental applications (Fu, Kang, & Zhang, 2014).

Mechanism of Action

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole may cause long-lasting harmful effects to aquatic life . It’s advisable to avoid release to the environment .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c15-14(16,17)10-4-3-5-11(8-10)18-9-21-13-7-2-1-6-12(13)19-20-21/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXFODLHSTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1H-1,2,3-Benzotriazol-1-YL)methyl]-3-(trifluoromethyl)aniline

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